molecular formula C11H8F2N2O B14057787 2-(2,3-Difluorophenyl)pyrimidine-5-methanol

2-(2,3-Difluorophenyl)pyrimidine-5-methanol

Cat. No.: B14057787
M. Wt: 222.19 g/mol
InChI Key: OEIUTKWNUFUQFK-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)pyrimidine-5-methanol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This particular compound features a difluorophenyl group attached to the pyrimidine ring, making it a valuable molecule in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-Difluorophenyl)pyrimidine-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Difluorophenyl)pyrimidine-5-methanol
  • 2-(2,4-Difluorophenyl)pyrimidine-5-methanol
  • 2-(3,4-Difluorophenyl)pyrimidine-5-methanol

Uniqueness

2-(2,3-Difluorophenyl)pyrimidine-5-methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

[2-(2,3-difluorophenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H8F2N2O/c12-9-3-1-2-8(10(9)13)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2

InChI Key

OEIUTKWNUFUQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)CO

Origin of Product

United States

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